molecular formula C17H12BrNO5 B2589765 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 847185-24-4

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B2589765
CAS No.: 847185-24-4
M. Wt: 390.189
InChI Key: RQISBFFPNNURTI-UHFFFAOYSA-N
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Description

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is a complex organic compound that features a chromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Etherification: The brominated chromenone is then reacted with 2-bromophenol in the presence of a base to form the ether linkage.

    Acetamidation: Finally, the acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its chromenone core.

    Biology: Investigation of its biological activity, including potential anti-inflammatory and anticancer properties.

    Materials Science: Use in the synthesis of novel materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and ether linkage may also play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenoxy)oxane
  • 2-(2-bromophenoxy)-N-(3-methylphenyl)acetamide
  • 2-(2-bromophenoxy)-N-(3-chlorophenyl)acetamide

Uniqueness

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide is unique due to its combination of a chromenone core with a bromophenoxy group and an acetamide moiety. This unique structure provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO5/c18-12-3-1-2-4-13(12)24-15-8-23-14-7-10(22-9-16(19)20)5-6-11(14)17(15)21/h1-8H,9H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQISBFFPNNURTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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